molecular formula C23H32O2 B12340097 (8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol

(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol

Cat. No.: B12340097
M. Wt: 340.5 g/mol
InChI Key: YJGGGFXBWMZHMQ-GOMYTPFNSA-N
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Description

(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol is a complex organic compound with a unique structure. This compound belongs to the class of cyclopenta[a]phenanthrenes, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrenes with different functional groups or stereochemistry. Examples include:

  • (8R,9s,10r,13s,14s,17r)-3-methoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
  • (8R,9s,10r,13s,14s,17r)-3-ethoxy-13-methyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol

Uniqueness

The uniqueness of (8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol lies in its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C23H32O2/c1-4-22-13-11-19-18-10-8-17(25-6-3)15-16(18)7-9-20(19)21(22)12-14-23(22,24)5-2/h2,7,15,18-21,24H,4,6,8-14H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1

InChI Key

YJGGGFXBWMZHMQ-GOMYTPFNSA-N

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OCC

Canonical SMILES

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OCC

Origin of Product

United States

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